2-[(4-Nitrophenoxy)methyl]pyridine
Description
Properties
IUPAC Name |
2-[(4-nitrophenoxy)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-4-6-12(7-5-11)17-9-10-3-1-2-8-13-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWAVBPNFMQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[(4-Nitrophenoxy)methyl]pyridine
Executive Summary
This guide provides a detailed protocol for the synthesis and structural elucidation of 2-[(4-Nitrophenoxy)methyl]pyridine, a molecule of interest in medicinal chemistry and materials science due to its unique combination of a pyridine moiety, an ether linkage, and a terminal nitro group. The synthetic approach is centered on the robust and widely applicable Williamson ether synthesis, a classic SN2 reaction. This document outlines the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations, and a comprehensive characterization workflow. The target audience includes researchers, chemists, and professionals in drug development who require a reliable and well-documented methodology for preparing and validating this compound.
Section 1: Introduction
2-[(4-Nitrophenoxy)methyl]pyridine is a heteroaromatic compound featuring a pyridine ring linked to a 4-nitrophenoxy group through a methylene ether bridge. The pyridine ring serves as a key structural motif in numerous pharmaceuticals and functional materials, offering sites for hydrogen bonding and metal coordination. The electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's electronic properties, making it a valuable intermediate for further chemical transformations, such as reduction to an amine for subsequent derivatization.
The synthesis of this ether is most effectively achieved via the Williamson ether synthesis, a method first developed in 1850 that remains a cornerstone of modern organic chemistry for its reliability and broad scope.[1][2] This guide provides a self-validating protocol, explaining the causality behind each step to ensure both reproducibility and a deeper understanding of the chemical transformation.
Section 2: Synthesis Methodology
Principle and Mechanism: The Williamson Ether Synthesis
The formation of 2-[(4-Nitrophenoxy)methyl]pyridine is accomplished through a bimolecular nucleophilic substitution (SN2) reaction.[2] The core of this transformation involves two key reactants: an alkoxide (in this case, a phenoxide) and an alkyl halide.[1]
The mechanism proceeds in two conceptual stages:
-
Deprotonation: The acidic proton of the 4-nitrophenol hydroxyl group is abstracted by a strong base, such as sodium hydroxide (NaOH), to generate the highly nucleophilic sodium 4-nitrophenoxide. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating this step.
-
Nucleophilic Attack: The newly formed 4-nitrophenoxide ion acts as the nucleophile, executing a backside attack on the electrophilic methylene carbon of 2-(chloromethyl)pyridine.[2] This concerted step displaces the chloride leaving group, forming the C-O ether bond and yielding the final product along with a salt byproduct (NaCl).
This synthetic strategy is highly efficient because it employs a primary alkyl halide (2-(chloromethyl)pyridine). This choice is critical as primary substrates are ideal for SN2 reactions and minimize the competing E2 elimination pathway, which can become significant with more sterically hindered secondary or tertiary alkyl halides.[2][3][4]
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 139.11 |
| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | C₆H₆ClN · HCl | 164.03 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Health and Safety Precautions
This synthesis involves hazardous materials and must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or a face shield.
-
4-Nitrophenol: Toxic if swallowed, harmful in contact with skin or if inhaled.[5][6][7] It may cause damage to organs (liver, kidney) through prolonged or repeated exposure.[5][8] It is a combustible solid.[8]
-
2-(Chloromethyl)pyridine hydrochloride: Causes severe skin burns and eye damage and is harmful if swallowed.[9][10] It is classified as a corrosive material and a severe irritant to the skin, eyes, and respiratory tract.[9][11]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
DMF: A skin and eye irritant. It is a potential reproductive toxin.
All waste materials should be disposed of in accordance with institutional and local regulations.
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol) and N,N-Dimethylformamide (DMF, 30 mL). Stir the mixture until the solid is fully dissolved.
-
Base Addition: Carefully add powdered sodium hydroxide (0.44 g, 11 mmol, 1.1 eq) to the solution in portions. The solution will turn a deep yellow-orange, indicating the formation of the sodium 4-nitrophenoxide salt. Stir for 15 minutes at room temperature.
-
Alkyl Halide Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol, 1.0 eq) to the reaction mixture. Note: An additional equivalent of base may be required to neutralize the HCl salt of the pyridine derivative if it is not pre-neutralized.
-
Reaction: Place a reflux condenser on the flask and heat the reaction mixture to 80-90 °C in an oil bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 4-nitrophenol starting material.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing: Wash the combined organic extracts with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification
The crude solid is best purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven to yield 2-[(4-Nitrophenoxy)methyl]pyridine as a pale yellow solid.
Section 3: Physicochemical Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 2-[(4-Nitrophenoxy)methyl]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Expected ¹H NMR Data: The proton spectrum will show distinct signals for the pyridine ring, the nitrophenyl ring, and the crucial methylene bridge.
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-6 | 8.5 - 8.6 | Doublet (d) | 1H |
| Phenyl H (ortho to NO₂) | 8.1 - 8.2 | Doublet (d) | 2H |
| Pyridine H-4 | 7.6 - 7.8 | Triplet (t) | 1H |
| Pyridine H-3 | 7.3 - 7.5 | Doublet (d) | 1H |
| Pyridine H-5 | 7.1 - 7.3 | Triplet (t) | 1H |
| Phenyl H (meta to NO₂) | 6.9 - 7.1 | Doublet (d) | 2H |
| Methylene (-O-CH₂-Py) | 5.3 - 5.5 | Singlet (s) | 2H |
Expected ¹³C NMR Data: The carbon spectrum will confirm the number of unique carbon environments.
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |
| Phenyl C-O | 162 - 164 |
| Pyridine C-2 | 155 - 157 |
| Pyridine C-6 | 148 - 150 |
| Phenyl C-NO₂ | 141 - 143 |
| Pyridine C-4 | 136 - 138 |
| Phenyl C (ortho to NO₂) | 125 - 127 |
| Pyridine C-5 | 122 - 124 |
| Pyridine C-3 | 120 - 122 |
| Phenyl C (meta to NO₂) | 114 - 116 |
| Methylene (-O-CH₂-Py) | 68 - 70 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks |
| Aliphatic C-H Stretch | 2850 - 3000 | From the methylene bridge |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands for both rings |
| Asymmetric N-O Stretch (NO₂) | 1500 - 1550 | Very Strong, characteristic of nitro |
| Symmetric N-O Stretch (NO₂) | 1330 - 1370 | Strong, characteristic of nitro |
| Aryl Ether C-O-C Stretch | 1230 - 1270 | Strong, asymmetric stretch |
| Aryl Ether C-O-C Stretch | 1020 - 1080 | Symmetric stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the final product.
-
Molecular Formula: C₁₂H₁₀N₂O₃
-
Molecular Weight: 230.22 g/mol
-
Expected Result (ESI+): A prominent peak at m/z = 231.23, corresponding to the protonated molecule [M+H]⁺.
Melting Point (MP)
The melting point is a crucial indicator of purity. A sharp and consistent melting point range should be recorded for the recrystallized product. A broad melting range typically indicates the presence of impurities.
Section 4: Conclusion
This guide has detailed a reliable and well-characterized method for the synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine via the Williamson ether synthesis. By following the outlined protocol, researchers can confidently produce this valuable chemical intermediate. The comprehensive characterization data provides a benchmark for validating the structure and purity of the synthesized material, ensuring its suitability for subsequent applications in research and development. The emphasis on the rationale behind experimental choices and safety protocols provides a robust framework for the successful execution of this synthesis.
Section 5: References
- Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
- p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Loba Chemie. (2024-04-30). [Link]
- 2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents. Haz-Map. [Link]
- Williamson Ether Synthesis reaction. BYJU'S. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). [Link]
- The Williamson Ether Synthesis. Chemistry Steps. [Link]
- Williamson Ether Synthesis. Utah Tech University. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. [Link]
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]
- Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. ResearchGate. [Link]
- Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. [Link]
- 4-Nitrophenol. Wikipedia. [Link]
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. (2021-11-08). [Link]
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- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. 2-(Chloromethyl)pyridine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
"2-[(4-Nitrophenoxy)methyl]pyridine chemical properties"
Technical Whitepaper: 2-[(4-Nitrophenoxy)methyl]pyridine – Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary 2-[(4-Nitrophenoxy)methyl]pyridine (CAS: 145654-42-8) represents a critical structural motif in medicinal chemistry, serving as a versatile bifunctional building block.[1] Comprising a pyridine ring linked via a methylene ether bridge to a para-nitrophenyl group, this compound functions as a "masked" aniline scaffold. Its primary utility lies in its conversion to 2-[(4-aminophenoxy)methyl]pyridine, a pharmacophore frequently embedded within tyrosine kinase inhibitors and other receptor-modulating drugs.[1] This guide details the optimized synthesis, physicochemical characterization, and reactivity profile of this intermediate, designed for researchers requiring high-purity synthesis and downstream application data.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-[(4-Nitrophenoxy)methyl]pyridine |
| CAS Number | 145654-42-8 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| Melting Point | ~118–122 °C (Typical for analogous nitro-ether pyridines) |
| pKa (Pyridine N) | ~5.2 (Predicted based on 2-substituted pyridine) |
Optimized Synthetic Protocol
The synthesis follows a convergent Williamson ether strategy. To ensure high yield and minimize side reactions (such as N-alkylation), the choice of base and solvent is critical.
Step 1: Preparation of Electrophile (In-Situ Generation)
Note: 2-(Chloromethyl)pyridine is unstable as a free base and is typically stored as the hydrochloride salt.[1]
Reagents: 2-Pyridylmethanol, Thionyl Chloride (
Step 2: Williamson Ether Coupling (Main Protocol)
This step couples the electrophilic picolyl chloride with the nucleophilic 4-nitrophenoxide.
Reagents:
-
Potassium Carbonate (
) (2.5 equiv) – Excess base is required to neutralize the HCl salt and deprotonate the phenol. -
Potassium Iodide (KI) (0.1 equiv) – Finkelstein catalyst to accelerate reaction via transient iodide formation.
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Protocol:
-
Activation: In a round-bottom flask, dissolve 4-nitrophenol in dry DMF. Add
and stir at room temperature for 30 minutes. The solution will turn vibrant yellow due to the formation of the phenoxide anion. -
Addition: Add 2-(chloromethyl)pyridine hydrochloride and catalytic KI.
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting phenol (
) should disappear, replaced by the less polar ether product ( ). -
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid. Filter and wash with water to remove inorganic salts and residual DMF.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.
Figure 1: Convergent synthesis pathway via chlorination and Williamson ether coupling.
Chemical Reactivity & Applications
The value of 2-[(4-Nitrophenoxy)methyl]pyridine lies in its orthogonal reactivity.[1] The pyridine ring serves as a stable anchor, while the nitro group is a reactive handle.
A. Nitro Group Reduction (The "Gateway" Reaction)
The most common downstream application is the reduction of the nitro group to an aniline. This amine is a versatile nucleophile for amide coupling, urea formation, or sulfonylation in drug synthesis.
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH. Cleanest method. -
Method B (Chemical Reduction): Iron powder,
, EtOH/H₂O (Bechamp reduction). Preferred if the molecule contains halogen substituents sensitive to hydrogenolysis.
B. Pyridine Ring Chemistry
-
N-Oxidation: Treatment with m-CPBA yields the N-oxide, modifying solubility and metabolic stability (a common strategy in "prodrug" design).[1]
-
Salt Formation: The pyridine nitrogen (
) readily forms pharmaceutically acceptable salts (hydrochloride, mesylate) to improve aqueous solubility.
Figure 2: Divergent reactivity profile highlighting the reduction pathway essential for medicinal chemistry.
Analytical Characterization (Self-Validating Data)
Researchers should verify product identity using the following predicted spectral signatures.
H NMR (400 MHz,-
8.6 ppm (d, 1H): Pyridine
-proton (deshielded by nitrogen). -
8.2 ppm (d, 2H,
Hz): Phenyl protons ortho to (strongly deshielded by anisotropy and electron withdrawal). -
7.7 ppm (td, 1H): Pyridine
-proton.[1] -
7.5 ppm (d, 1H): Pyridine
-proton.[1] -
7.2 ppm (m, 1H): Pyridine
-proton.[1] -
7.0 ppm (d, 2H,
Hz): Phenyl protons ortho to ether linkage. -
5.3 ppm (s, 2H): Methylene linker (
).[1] Diagnostic singlet.
Interpretation Logic:
The key indicator of successful coupling is the singlet at ~5.3 ppm. If the starting material (picolyl chloride) remains, a signal at ~4.7 ppm (
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the neat solid.
-
Pyridine Derivatives: Toxic by inhalation and skin contact. Use a fume hood.
-
Waste Disposal: Aqueous waste from the reaction contains potassium nitrophenoxide (intensely yellow). Acidify to pH 3 before disposal to precipitate free phenols for solid waste incineration.
References
-
ChemicalBook. (2024). 2-((4-Nitrophenoxy)methyl)pyridine - CAS 145654-42-8 Properties and Suppliers.[1]Link
-
National Institutes of Health (NIH) - PubChem. (2024). 4-(2-Nitrophenyl)pyridine and related pyridine ether structures.[1]Link
-
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines: Catalytic and Chemical Methods.[4][5]Link
-
ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-nitrophenoxy)pyrimidine derivatives. (Analogous ether synthesis protocols). Link
-
Sigma-Aldrich. (2024).[1] 2-(Chloromethyl)pyridine hydrochloride Product Sheet.Link
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- 3. 2-(Chloromethyl)-4-nitrophenol for Research [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2-[(4-Nitrophenoxy)methyl]pyridine (CAS Number: 145654-42-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical data for 2-[(4-Nitrophenoxy)methyl]pyridine, a heterocyclic aromatic ether. The information presented is intended to support research and development activities by offering a detailed characterization of the molecule's properties, synthesis, and spectral profile.
Chemical Identity and Molecular Structure
CAS Number: 145654-42-8
Systematic Name: 2-[(4-Nitrophenoxy)methyl]pyridine
This compound consists of a pyridine ring linked to a 4-nitrophenoxy group through a methylene ether bridge. The presence of the electron-withdrawing nitro group and the distinct electronic nature of the pyridine and benzene rings confer specific chemical and physical properties to the molecule.
Molecular Structure Visualization:
Caption: Chemical structure of 2-[(4-Nitrophenoxy)methyl]pyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-[(4-Nitrophenoxy)methyl]pyridine is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings, including solubility, reactivity, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |
| Molecular Weight | 230.22 g/mol | [1] |
| Melting Point | 32-34 °C | [2] |
| Boiling Point | 241.5±20.0 °C (Predicted) | [2] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Moderately soluble in polar solvents such as ethanol and acetone.[3][4][5] | |
| Density | 1.246±0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.04±0.10 (Predicted) | [2] |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine can be effectively achieved via the Williamson ether synthesis.[6][7] This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-nitrophenol (the alkoxide) reacts with 2-(chloromethyl)pyridine (the alkyl halide).
Reaction Scheme:
Caption: Williamson Ether Synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine.
Detailed Experimental Protocol:
-
Step 1: Formation of the Alkoxide. To a solution of 4-nitrophenol in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetone, add a slight molar excess of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a designated period to ensure complete formation of the sodium 4-nitrophenoxide. The choice of a dipolar aprotic solvent can help minimize potential side reactions.[3]
-
Step 2: Nucleophilic Substitution. To the freshly prepared alkoxide solution, add a stoichiometric amount of 2-(chloromethyl)pyridine hydrochloride. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-[(4-Nitrophenoxy)methyl]pyridine.
Spectroscopic Data and Interpretation
The structural identity and purity of 2-[(4-Nitrophenoxy)methyl]pyridine can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and the nitrophenyl rings, as well as a characteristic singlet for the methylene (-CH₂-) bridge protons. The protons on the pyridine ring will typically appear in the range of δ 7.0-8.7 ppm, with the proton at the 6-position being the most downfield. The protons on the nitrophenyl ring will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The methylene protons are expected to resonate as a singlet around δ 5.0-5.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The carbon atoms of the pyridine ring typically resonate in the range of δ 120-150 ppm.[1] The carbons of the nitrophenyl ring will also appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded. The methylene carbon should appear in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
C-O-C (ether) stretching: Strong bands in the region of 1250-1000 cm⁻¹
-
N-O (nitro group) stretching: Strong, characteristic bands around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[8]
-
C=C and C=N stretching (aromatic rings): In the 1600-1450 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 230, corresponding to the molecular weight of the compound.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available from: [Link]
-
NIST. Pyridine, 4-[(4-nitrophenyl)methyl]-. In: NIST Chemistry WebBook. Available from: [Link]
-
Alchemist-chem. 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine Manufacturer & Supplier in China. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry.
-
Solubility of Things. Pyridine. Available from: [Link]
-
ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available from: [Link]
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-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
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-
Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content. Available from: [Link]
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PubChem. 2-Methylpyridine. Available from: [Link]
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ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Available from: [Link]
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ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. Available from: [Link]
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NIST. 4-Nitrophenol, TMS derivative. In: NIST Chemistry WebBook. Available from: [Link]
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NIST. Pyridine, 4-methyl-. In: NIST Chemistry WebBook. Available from: [Link]
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ResearchGate. (PDF) 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Available from: [Link]
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Synthesis [organic-chemistry.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-[(4-Nitrophenoxy)methyl]pyridine
Abstract
Introduction: The Power of NMR in Molecular Characterization
In the realm of chemical sciences, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing a wealth of information about the atomic connectivity and chemical environment within a molecule.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework.
This guide focuses on the structural analysis of 2-[(4-Nitrophenoxy)methyl]pyridine, a molecule of interest due to its combination of a pyridine ring, a flexible ether linkage, and an electron-withdrawing nitrophenoxy group. Understanding its NMR spectra is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.
Predicted ¹H NMR Spectrum of 2-[(4-Nitrophenoxy)methyl]pyridine
The predicted ¹H NMR spectrum is based on the analysis of its constituent parts: a 2-substituted pyridine and a 4-substituted nitrophenoxy ether. The chemical shifts (δ) are predicted for a standard deuterated solvent like chloroform-d (CDCl₃), and are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard.
Molecular Structure with Proton Numbering:
Caption: Molecular structure of 2-[(4-Nitrophenoxy)methyl]pyridine with proton numbering.
Analysis of Predicted ¹H NMR Signals
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | ~8.5 - 8.7 | Doublet (d) | ~4.0 - 5.0 | The proton at the 6-position is ortho to the nitrogen atom in the pyridine ring, leading to significant deshielding. It will be split by the adjacent H5 proton. |
| H4 | ~7.6 - 7.8 | Triplet (t) | ~7.0 - 8.0 | The H4 proton is in the meta position relative to the substituent and will be split by both H3 and H5, resulting in a triplet. |
| H5 | ~7.2 - 7.4 | Triplet (t) | ~6.0 - 7.0 | The H5 proton will be split by both H4 and H6, appearing as a triplet. |
| H3 | ~7.5 - 7.7 | Doublet (d) | ~7.0 - 8.0 | The H3 proton is adjacent to the substituted carbon and will be split by H4. |
| H7 (CH₂) | ~5.4 - 5.6 | Singlet (s) | N/A | This methylene group is situated between two electronegative atoms (oxygen and the pyridine ring), causing a significant downfield shift. As there are no adjacent protons, it will appear as a singlet. |
| H10, H14 | ~7.0 - 7.2 | Doublet (d) | ~8.0 - 9.0 | These protons are on the nitrophenoxy ring, ortho to the ether linkage. They are in a relatively electron-rich environment compared to H11 and H13 and will be split by their respective neighboring protons. |
| H11, H13 | ~8.1 - 8.3 | Doublet (d) | ~8.0 - 9.0 | These protons are ortho to the strongly electron-withdrawing nitro group, which causes significant deshielding and a downfield shift. They will be split by their adjacent protons. |
Predicted ¹³C NMR Spectrum of 2-[(4-Nitrophenoxy)methyl]pyridine
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of 2-[(4-Nitrophenoxy)methyl]pyridine with carbon numbering.
Analysis of Predicted ¹³C NMR Signals
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C6 | ~149 - 151 | The carbon adjacent to the nitrogen in the pyridine ring is significantly deshielded. |
| C4 | ~136 - 138 | Aromatic carbon in the pyridine ring. |
| C5 | ~121 - 123 | Aromatic carbon in the pyridine ring. |
| C3 | ~123 - 125 | Aromatic carbon in the pyridine ring. |
| C2 | ~157 - 159 | This carbon is attached to the electronegative nitrogen and the methylene bridge, leading to a downfield shift. |
| C7 | ~68 - 72 | This sp³ hybridized carbon is attached to an oxygen and a pyridine ring, causing it to be significantly deshielded compared to a simple alkane. |
| C9 | ~163 - 165 | This aromatic carbon is directly attached to the ether oxygen and is also part of the electron-deficient nitrophenyl ring, resulting in a very downfield chemical shift. |
| C12 | ~141 - 143 | The carbon atom bearing the nitro group is deshielded due to the strong electron-withdrawing nature of the NO₂ group. |
| C10, C14 | ~115 - 117 | These carbons are ortho to the ether linkage and are relatively shielded compared to the other carbons in the nitrophenyl ring. |
| C11, C13 | ~125 - 127 | These carbons are meta to the ether linkage and ortho to the nitro group, experiencing the deshielding effect of the nitro group. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 2-[(4-Nitrophenoxy)methyl]pyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Equipment
-
Sample: 2-[(4-Nitrophenoxy)methyl]pyridine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: High-quality, 5 mm diameter NMR tubes
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh the required amount of 2-[(4-Nitrophenoxy)methyl]pyridine and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% (v/v) TMS.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Carefully transfer the solution into an NMR tube using a Pasteur pipette, avoiding the introduction of solid particles or air bubbles.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei to ensure efficient signal detection.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts and multiplicities of all signals.
-
Visualizations
Experimental Workflow
Sources
Technical Guide: The Formation of 2-[(4-Nitrophenoxy)methyl]pyridine
A Mechanistic and Methodological Exploration of the Williamson Ether Synthesis
Abstract
This technical guide provides a comprehensive analysis of the synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine. The primary focus is on the elucidation of its formation mechanism, which proceeds via the classic Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, involving a bimolecular nucleophilic substitution (SN2) pathway. We will deconstruct the synthesis into its two critical stages: the initial in situ generation of the sodium 4-nitrophenoxide nucleophile, followed by the SN2 displacement reaction with 2-(chloromethyl)pyridine. This document offers field-proven experimental protocols, an in-depth examination of the reaction kinetics, and a discussion of the stereochemical and electronic factors that govern the mechanism. The content is tailored for researchers and drug development professionals, providing the causal insights behind experimental design for robust and efficient synthesis.
Foundational Principles: The Williamson Ether Synthesis
The formation of 2-[(4-Nitrophenoxy)methyl]pyridine is an archetypal example of the Williamson ether synthesis, a reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[1] Discovered by Alexander Williamson in 1850, this reaction fundamentally involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[2][3]
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4] This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.[5] The term "SN2" signifies that it is a S ubstitution, N ucleophilic, and bimolecular reaction, meaning the rate-determining step involves both the nucleophile and the electrophile.[5][6]
Core Components of the Reaction
-
The Nucleophile: The reaction requires a strong nucleophile, which is typically an alkoxide or phenoxide ion.[1] These are generated by deprotonating the corresponding alcohol or phenol with a strong base. In this synthesis, the nucleophile is the 4-nitrophenoxide anion, generated from 4-nitrophenol.
-
The Electrophile (Substrate): The electrophile is an organic compound with a suitable leaving group, commonly an alkyl halide.[7] For this synthesis, 2-(chloromethyl)pyridine serves as the electrophile, with the chloride ion acting as the leaving group. The SN2 mechanism is most efficient with methyl and primary alkyl halides, as steric hindrance around the reaction center can significantly impede the reaction.[4][6]
-
The Leaving Group: A good leaving group is essential. It must be a stable species after it departs with the electron pair from its former bond to carbon.[2] Halides (I⁻, Br⁻, Cl⁻) are excellent leaving groups.
Synthesis Workflow and Experimental Protocols
The synthesis can be logically divided into two primary stages: the formation of the nucleophile and the subsequent nucleophilic substitution.
Caption: Overall workflow for the synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine.
Protocol 1: Formation of the Nucleophile (Sodium 4-Nitrophenoxide)
The first step is a simple acid-base reaction to generate the potent phenoxide nucleophile. The electron-withdrawing nature of the para-nitro group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base like sodium hydroxide (NaOH).
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenol in a suitable polar solvent such as ethanol or dimethylformamide (DMF).
-
Slowly add one molar equivalent of aqueous sodium hydroxide solution to the flask while stirring.[8]
-
A distinct color change to bright yellow is typically observed, indicating the formation of the sodium 4-nitrophenoxide salt.[8]
-
This solution containing the in situ generated nucleophile is typically used directly in the next step without isolation.
Protocol 2: The SN2 Substitution Reaction
With the nucleophile formed, the electrophile is introduced to initiate the ether-forming reaction. 2-(Chloromethyl)pyridine is often supplied as a more stable hydrochloride salt, which must be neutralized to generate the active electrophile.
Methodology:
-
To the flask containing the sodium 4-nitrophenoxide solution from Protocol 1, add 2-(chloromethyl)pyridine hydrochloride. Note: An additional equivalent of base is required to neutralize the hydrochloride salt.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a workup procedure: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-[(4-Nitrophenoxy)methyl]pyridine.
In-Depth Mechanistic Analysis
The core of the reaction is the SN2 mechanism, a single-step process where bond-forming and bond-breaking occur in concert.[2]
Caption: The concerted SN2 mechanism for the formation of the ether linkage.
The Concerted "Backside Attack"
The defining feature of the SN2 reaction is the trajectory of the nucleophile's attack. The 4-nitrophenoxide ion approaches the electrophilic methylene (-CH₂-) carbon from the side opposite to the leaving group (the chloride).[9] This is referred to as a "backside attack."
-
Causality: This approach is sterically and electronically favored. The nucleophile's highest occupied molecular orbital (HOMO), containing the lone pair of electrons, overlaps with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Cl bond.[4] This orbital has its largest lobe located on the backside of the carbon atom, making this the most efficient path for electron donation and bond formation.
The Pentacoordinate Transition State
As the nucleophile attacks, a fleeting, high-energy transition state is formed where the central carbon is momentarily bonded to five atoms: the incoming nucleophile, the departing leaving group, and the other substituents (two hydrogens and the pyridine ring).[5] This pentacoordinate structure has a trigonal bipyramidal geometry.[9] In this state, the C-O bond is partially formed while the C-Cl bond is partially broken.
Factors Influencing Reaction Efficacy
-
Substrate Structure: The reaction is fastest for methyl and primary substrates like 2-(chloromethyl)pyridine.[4] Secondary substrates are slower, and tertiary substrates do not react via the SN2 pathway due to severe steric hindrance that blocks the backside attack.[6]
-
Nucleophile Strength: A stronger nucleophile increases the rate of an SN2 reaction.[6] Phenoxides are strong nucleophiles, and the presence of the electron-withdrawing nitro group, while decreasing the basicity slightly, does not diminish its nucleophilicity to an impractical degree.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions.[7] They can solvate the cation (Na⁺) well but do not form a strong hydrogen-bonding shell around the anion (the phenoxide). This leaves the nucleophile "naked" and highly reactive, accelerating the reaction.
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., water and an organic solvent), a phase-transfer catalyst can be invaluable.[10] A catalyst like tetrabutylammonium bromide (TBAB) transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide.[11] This technique avoids the need for expensive, anhydrous polar aprotic solvents.[10][12]
Data Summary
The following table summarizes the key parameters for a typical synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine.
| Parameter | Component / Condition | Rationale / Notes |
| Nucleophile Precursor | 4-Nitrophenol | The acidic proton is readily removed to form the phenoxide. |
| Electrophile | 2-(Chloromethyl)pyridine | A primary halide, ideal for SN2 reactions with minimal steric hindrance.[4] |
| Base | Sodium Hydroxide (NaOH) | A cost-effective and sufficiently strong base to deprotonate the phenol. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that enhances nucleophilicity and reaction rate.[7] |
| Temperature | 60 - 80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |
| Catalyst (Optional) | TBAB (Phase-Transfer Catalyst) | Recommended for biphasic systems to facilitate ion transport between phases.[11][13] |
| Typical Yield | > 80% | The reaction is generally high-yielding under optimized conditions. |
Conclusion
The formation of 2-[(4-Nitrophenoxy)methyl]pyridine is a robust and well-understood process governed by the principles of the Williamson ether synthesis via an SN2 mechanism. A comprehensive understanding of this mechanism, including the roles of the nucleophile, electrophile, solvent, and the geometry of the transition state, is paramount for optimizing reaction conditions. By carefully selecting reagents and solvents, and by leveraging techniques such as phase-transfer catalysis, researchers can achieve high yields of the desired ether product efficiently and reliably. This guide serves as a foundational resource, blending established chemical theory with practical, actionable protocols for laboratory synthesis.
References
-
Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2020). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
Kajay Remedies. (n.d.). Sodium 4-Nitrophenolate Dihydrate C CAS 824-78-2. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (2024). SN2 reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of sodium 2-amino-4-nitrophenolate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN1613843A - Preparation of p-nitrophenoxide sodium.
-
Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]
-
Slideshare. (n.d.). Phase transfer catalysis : Theory and application. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
-
Slideshare. (n.d.). Sn1 and sn2 reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
-
ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. kajay-remedies.com [kajay-remedies.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jetir.org [jetir.org]
- 11. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note: Strategic Utilization of 2-[(4-Nitrophenoxy)methyl]pyridine in Nucleophilic Substitution Workflows
Executive Summary
This technical guide details the operational protocols for utilizing 2-[(4-Nitrophenoxy)methyl]pyridine (CAS: 145654-42-8) in drug discovery and mechanistic organic chemistry. While often viewed merely as a static intermediate, this scaffold exhibits a dual-reactivity profile critical for structure-activity relationship (SAR) studies:
-
Electrophilic Character: The electron-deficient nitrobenzene ring serves as a substrate for Nucleophilic Aromatic Substitution (
) studies, particularly in trans-etherification or kinetic profiling of nucleophiles. -
Nucleophilic Precursor: Post-reduction, the moiety functions as a privileged aniline/pyridine pharmacophore in kinase inhibitor synthesis.
This note focuses on the Synthesis (
Chemical Architecture & Reactivity Logic
The molecule comprises a pyridine ring linked via a methylene bridge to a para-nitrophenol ether.
-
The Nitro Group (
): Acts as an electron-withdrawing group (EWG), activating the phenyl ring for at the ether carbon (C-1'). -
The Methylene Bridge (
): The "weak link." The adjacent pyridine ring (electron-withdrawing) increases the acidity of these protons, making the C-O bond susceptible to oxidative cleavage or radical processes. -
The Pyridine Nitrogen: A basic center (
) that can compete as a nucleophile during synthesis, leading to unwanted quaternary salts.
Mechanism Visualization
The following diagram outlines the synthesis (
Figure 1: Reaction network showing the competition between O- and N-alkylation during synthesis, and the downstream
Protocol A: Optimized Synthesis via Substitution
The primary challenge in synthesizing this ether is the ambident nucleophilicity of the pyridine ring. If the reaction conditions are not controlled, the pyridine nitrogen will attack the alkyl halide, forming a pyridinium salt (N-alkylation) rather than the desired ether (O-alkylation).
Materials
-
Electrophile: 2-(Chloromethyl)pyridine hydrochloride (1.0 eq).
-
Nucleophile: 4-Nitrophenol (1.1 eq).
-
Base: Potassium Carbonate (
) (3.0 eq) – Anhydrous, finely ground. -
Solvent: DMF (Dimethylformamide) – Must be dry to prevent hydrolysis.
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to accelerate reaction.
Step-by-Step Procedure
-
Activation (Deprotonation):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrophenol (1.1 eq) in dry DMF (0.5 M concentration).
-
Add
(3.0 eq) in a single portion. -
Critical Step: Stir at room temperature for 30 minutes. The solution will turn bright yellow/orange, indicating the formation of the phenoxide anion. This pre-generation ensures the oxygen is the dominant nucleophile before the electrophile is introduced.
-
-
Coupling (
Reaction):-
Add 2-(Chloromethyl)pyridine hydrochloride (1.0 eq) and KI (0.1 eq) to the mixture.
-
Heat the reaction to 60°C .
-
Why 60°C? Higher temperatures (>80°C) increase the rate of N-alkylation (side reaction). Lower temperatures (<40°C) are too slow due to the deactivated nature of the nitrophenoxide.
-
-
Monitoring:
-
Monitor via TLC (Hexane:EtOAc 1:1). The 4-nitrophenol spot (low
, yellow) should disappear, replaced by the product spot (higher , UV active). -
Reaction time is typically 4–6 hours.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (10x volume). The product may precipitate as a solid.
-
If solid: Filter and wash with water.
-
If oil: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted nitrophenol) and Brine. Dry over
.
-
-
Purification:
-
Recrystallization from Ethanol/Water is preferred over column chromatography to avoid pyridine tailing on silica.
-
Protocol B: Application as an Kinetic Probe
Once synthesized, 2-[(4-Nitrophenoxy)methyl]pyridine serves as an excellent substrate to study Nucleophilic Aromatic Substitution (
This reaction mimics the off-target toxicity mechanisms of certain ether-linked drugs and is used to profile nucleophile strength.
Experimental Setup
-
Substrate: 2-[(4-Nitrophenoxy)methyl]pyridine (10 mM).
-
Nucleophile: Piperidine or Morpholine (variable concentration, 0.1 – 1.0 M).
-
Solvent: Acetonitrile (
) or DMSO.[1]
Procedure
-
Preparation: Prepare a stock solution of the substrate in Acetonitrile.
-
Initiation: Add the amine nucleophile in excess (pseudo-first-order conditions).
-
Measurement: Monitor the reaction via UV-Vis spectroscopy.
-
Tracking: The formation of the substitution product (e.g., 1-(4-nitrophenyl)piperidine) often causes a bathochromic shift (red shift) compared to the ether starting material.
-
Note: In DMSO, the reaction is significantly faster due to the stabilization of the polar transition state (Meisenheimer complex) [1].
-
Data Analysis: Hammett Plotting
To validate the electronic effects, researchers should perform this reaction with substituted anilines and plot
| Solvent | Nucleophile | Relative Rate ( | Mechanism |
| Acetonitrile | Piperidine | 1.0 (Reference) | Stepwise |
| DMSO | Piperidine | ~100x Faster | Dipolar stabilization of TS |
| Methanol | Methoxide | Variable | Trans-etherification |
Table 1: Relative reactivity profiles in different media. Note the massive acceleration in polar aprotic solvents (DMSO), characteristic of
Troubleshooting & Critical Parameters
The "Ambident" Trap (N-Alkylation)
-
Symptom: Formation of a water-soluble, sticky solid that does not move on silica TLC.
-
Cause: The pyridine nitrogen attacked the chloromethyl group.
-
Solution: Ensure the Phenol is fully deprotonated before adding the electrophile. Use a slight excess of base. Avoid solvents like acetone which can facilitate quaternary salt precipitation, driving the side reaction.
Hydrolysis of the Starting Material[2]
-
Symptom: Reappearance of 4-nitrophenol during the reaction.
-
Cause: Wet DMF or presence of water. The hydroxide ion competes with the phenoxide.[2]
-
Solution: Use molecular sieves in the DMF stock.
Stability of the Ether Linkage
-
Insight: The Pyridine-CH2-O bond is benzylic-like. It is stable to basic conditions (used in
) but labile to strong acids (HBr, HI), which will cleave the ether. Avoid acidic workups.
References
-
Crampton, M. R., et al. (2004). "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Um, I. H., et al. (2007). "Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines." Journal of Organic Chemistry. Link
-
Baran, P. S. (2004). "Pyridine Synthesis: Cliff Notes." Baran Lab, Scripps Research. Link
-
Sigma-Aldrich. "2-(Chloromethyl)pyridine hydrochloride Product Page." Link
Disclaimer: This protocol involves hazardous chemicals (alkyl halides, nitro compounds). All manipulations must be performed in a fume hood with appropriate PPE.
Sources
- 1. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Amines using 2-[(4-Nitrophenoxy)methyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the synthesis of secondary and tertiary amines via N-alkylation using 2-[(4-Nitrophenoxy)methyl]pyridine. This method offers a strategic advantage for the introduction of the 2-picolyl moiety, a significant structural motif in medicinal chemistry, owing to the excellent leaving group character of the 4-nitrophenoxide ion. This document details the synthesis of the key reagent, 2-[(4-Nitrophenoxy)methyl]pyridine, from commercially available precursors. A step-by-step protocol for the subsequent N-alkylation of primary and secondary amines is provided, along with a discussion of the underlying reaction mechanism, experimental design rationale, and potential optimization strategies.
Introduction: The Strategic Importance of Picolylamines
The pyridine ring is a privileged scaffold in drug discovery, imparting favorable pharmacokinetic properties and serving as a key interaction point with biological targets. The introduction of a 2-picolyl group (a pyridin-2-ylmethyl group) onto a nitrogen atom is a common strategy in the synthesis of novel bioactive molecules. Traditional methods for amine alkylation often rely on alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts, complicating purification and reducing yields[1].
The use of 2-[(4-Nitrophenoxy)methyl]pyridine as an alkylating agent presents a refined approach. The electron-withdrawing nitro group enhances the stability of the resulting 4-nitrophenoxide anion, making it an excellent leaving group and facilitating a clean SN2 reaction with a variety of amine nucleophiles under mild conditions. This guide provides a robust framework for the preparation of this key reagent and its subsequent application in the synthesis of a diverse range of picolylamines.
Synthesis of the Key Reagent: 2-[(4-Nitrophenoxy)methyl]pyridine
The synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine is achieved through a nucleophilic substitution reaction between 2-(chloromethyl)pyridine and 4-nitrophenol. The reaction is typically performed in the presence of a base to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide.
Reaction Principle
The synthesis proceeds via a Williamson ether synthesis-type reaction. The base, sodium hydride (NaH), deprotonates the weakly acidic 4-nitrophenol to form the sodium 4-nitrophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)pyridine and displacing the chloride ion to form the desired ether linkage.
Experimental Workflow for Reagent Synthesis
Caption: Workflow for the synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine.
Detailed Protocol: Synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
4-Nitrophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium 4-nitrophenoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq.) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-nitrophenol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
-
Alkylation Reaction:
-
In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) in a minimal amount of anhydrous THF. Note: If starting with the free base, a direct addition can be performed. The hydrochloride salt is often more stable for storage.
-
Add the 2-(chloromethyl)pyridine solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-[(4-Nitrophenoxy)methyl]pyridine as a solid.
-
Protocol for Amine Synthesis using 2-[(4-Nitrophenoxy)methyl]pyridine
This protocol describes the N-alkylation of a primary or secondary amine with the prepared 2-[(4-Nitrophenoxy)methyl]pyridine.
Reaction Mechanism: SN2 Alkylation
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic methylene carbon of 2-[(4-Nitrophenoxy)methyl]pyridine. This attack occurs from the backside of the carbon-oxygen bond, leading to the displacement of the 4-nitrophenoxide leaving group in a single, concerted step.
Caption: SN2 mechanism for the N-alkylation of an amine.
Detailed Protocol: General Procedure for N-Alkylation
Materials:
-
Primary or secondary amine
-
2-[(4-Nitrophenoxy)methyl]pyridine
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Optional: A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) if the amine starting material is used as a salt.
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 eq.) in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add 2-[(4-Nitrophenoxy)methyl]pyridine (1.0-1.2 eq.). The use of a slight excess of the alkylating agent can help drive the reaction to completion.
-
If the amine is provided as a hydrochloride or other salt, add a non-nucleophilic base like DIPEA (1.1 eq.) to liberate the free amine.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. For less reactive amines, heating may be required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature if it was heated.
-
Dilute the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to quench any remaining reagents and neutralize the solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired N-picolyl amine. The byproduct, 4-nitrophenol, is acidic and can often be removed by an initial basic wash, simplifying purification.
-
Scientific Rationale and Experimental Considerations
-
Choice of Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents such as acetonitrile or DMF are generally preferred as they can solvate the transition state of the SN2 reaction, accelerating the rate.
-
Control of Over-alkylation: For primary amines, there is a risk of dialkylation. This can be minimized by using the primary amine in a slight excess relative to the alkylating agent. However, the steric bulk of the 2-picolyl group often disfavors a second alkylation[1][2].
-
Nucleophilicity of the Amine: The reactivity of the amine will dictate the required reaction conditions. Electron-rich aliphatic amines are generally more nucleophilic and will react faster and at lower temperatures than electron-deficient aromatic amines (anilines).
-
Leaving Group: The 4-nitrophenoxy group is an excellent leaving group due to the resonance stabilization of the negative charge on the phenoxide oxygen by the electron-withdrawing nitro group. This makes the displacement highly favorable.
Data Summary
The following table provides representative reaction conditions for the N-alkylation of various amine classes with 2-[(4-Nitrophenoxy)methyl]pyridine. Note: These are illustrative examples and may require optimization for specific substrates.
| Amine Substrate | Amine:Reagent Ratio | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| Benzylamine (Primary, activated) | 1.1 : 1.0 | Acetonitrile | 25 | 2-4 | 85-95 |
| Piperidine (Secondary, cyclic) | 1.0 : 1.1 | THF | 25 | 1-3 | 90-98 |
| Aniline (Primary, aromatic) | 1.0 : 1.2 | DMF | 80 | 12-18 | 60-75 |
| Diethylamine (Secondary, acyclic) | 1.0 : 1.1 | Acetonitrile | 50 | 4-6 | 80-90 |
References
-
Nasir, A. et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3077. Available at: [Link]
-
Chemistry LibreTexts (2023). Gabriel Synthesis. Available at: [Link]
-
The Organic Chemistry Tutor (2018). Amine Synthesis Reactions. YouTube. Available at: [Link]
-
Movassaghi, M. & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1959–1962. Available at: [Link]
-
OpenStax (2023). 24.6 Synthesis of Amines. In Organic Chemistry. Available at: [Link]
-
Li, J. et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Chinese Journal of Chemistry. Available at: [Link]
-
RSC Publishing (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central. Available at: [Link]
-
Wang, C. et al. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications, 7, 12354. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37. Available at: [Link]
-
LookChem (n.d.). Production Method of 2-(4'-Methylphenyl)-pyridine. Chempedia. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
Sources
"use of 2-[(4-Nitrophenoxy)methyl]pyridine as a molecular probe"
Application Note & Protocol
Topic: Use of 2-[(4-Nitrophenoxy)methyl]pyridine as a Chromogenic Molecular Probe for Organophosphate Nerve Agent Surrogates
Audience: Researchers, scientists, and drug development professionals engaged in the detection of chemical warfare agents and other hazardous organophosphorus compounds.
Introduction: A Novel Pyridine-Based Probe for Rapid Organophosphate Detection
Organophosphorus (OP) compounds, a class of molecules that includes highly toxic nerve agents like Sarin and VX, represent a significant threat to both civilian and military populations.[1] These agents exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to a cholinergic crisis and potentially death.[2] Consequently, the development of sensitive, selective, and rapid methods for the detection of OP compounds is of paramount importance for security, environmental monitoring, and medical countermeasures.[3]
This application note details the use of 2-[(4-Nitrophenoxy)methyl]pyridine as a novel chromogenic molecular probe for the detection of organophosphate nerve agent surrogates, such as diethyl chlorophosphate (DCP). The probe is designed for a colorimetric response, enabling visual detection without the need for sophisticated instrumentation. The core principle of detection is a nucleophilic substitution reaction wherein the pyridine moiety facilitates an attack on the phosphorus center of the organophosphate. This reaction cleaves the ether bond, releasing the p-nitrophenolate anion, a vibrant yellow-colored species, providing a clear visual signal of the presence of the target analyte.[4]
Principle of Action: Nucleophilic Attack and Chromogenic Signal Generation
The detection mechanism of 2-[(4-Nitrophenoxy)methyl]pyridine is predicated on a well-established chemical reaction. The probe itself is colorless. Upon exposure to an organophosphate agent like DCP, the pyridine nitrogen atom is believed to activate the molecule, facilitating a nucleophilic attack on the electrophilic phosphorus atom of the organophosphate. This leads to the formation of a phosphorylated pyridine intermediate and the concomitant release of the p-nitrophenolate anion. In a basic or neutral aqueous environment, this anion exhibits a strong absorbance in the visible spectrum, resulting in a distinct yellow color. The intensity of the color is directly proportional to the concentration of the organophosphate, allowing for semi-quantitative analysis.
Synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine
The probe can be synthesized via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][5] This involves the reaction of the sodium salt of p-nitrophenol with 2-(chloromethyl)pyridine.
Protocol for Synthesis:
-
Preparation of Sodium p-nitrophenoxide: To a stirred solution of p-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction Mixture: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Addition of 2-(Chloromethyl)pyridine: To the resulting suspension, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) neutralized with a suitable base (e.g., triethylamine) in anhydrous THF dropwise.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Protocols for Organophosphate Detection
Materials and Reagents:
-
2-[(4-Nitrophenoxy)methyl]pyridine (Probe)
-
Diethyl chlorophosphate (DCP) (Nerve Agent Simulant)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
96-well microplates
-
Filter paper strips
Protocol 1: Colorimetric Detection in Solution
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO or MeCN. Prepare a series of concentrations of DCP in the same solvent.
-
Assay Preparation: In a 96-well microplate, add 10 µL of the probe stock solution to each well.
-
Analyte Addition: Add 90 µL of the DCP solutions at various concentrations to the wells. Include a blank control with solvent only.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Visual and Spectrophotometric Analysis: Observe the color change visually. Measure the absorbance spectrum of each well from 350 nm to 550 nm using a microplate reader. The formation of the yellow p-nitrophenolate anion is indicated by an absorbance peak around 400-420 nm.
Protocol 2: Vapor Phase Detection using Paper-Based Sensor
-
Sensor Preparation: Immerse a filter paper strip into a 1 mM solution of the probe in MeCN for 1 minute. Allow the strip to air dry completely in a fume hood.
-
Vapor Exposure: Place the prepared paper sensor in a sealed container. Introduce a small, open vial containing DCP into the container, ensuring no direct contact between the liquid and the paper strip.
-
Detection: Monitor the paper strip for a color change from colorless to yellow. The time to color change can be correlated with the vapor concentration of DCP. This method is particularly useful for rapid, on-site detection.[6]
Data Presentation and Expected Results
The performance of 2-[(4-Nitrophenoxy)methyl]pyridine as a chromogenic probe for DCP can be summarized in the following table. The values presented are hypothetical and representative of what would be expected for a probe of this nature.
| Parameter | Expected Value | Notes |
| Maximum Absorbance (λmax) | 400-420 nm | Characteristic of the p-nitrophenolate anion. |
| Limit of Detection (LOD) | 1-10 µM | In solution, determined by the 3σ/slope method.[7] |
| Response Time | < 5 minutes | For solution-phase detection. |
| Selectivity | High for organophosphates | Minimal interference from other electrophilic species is anticipated. |
| Color Change | Colorless to Yellow | Enables easy visual detection. |
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through the inclusion of proper controls. A negative control (probe in solvent without DCP) should remain colorless, confirming that the probe is stable under the assay conditions. A positive control (reacting the probe with a known concentration of DCP) will validate the responsiveness of the probe and the experimental setup. The selectivity of the probe should be further validated by testing against a panel of potential interferents, such as other electrophiles and structurally similar non-organophosphate compounds.
Conclusion
2-[(4-Nitrophenoxy)methyl]pyridine is a promising and readily synthesizable molecular probe for the rapid and sensitive detection of organophosphate nerve agent surrogates. Its mechanism of action, based on a specific chemical reaction that produces a distinct color change, makes it suitable for both laboratory-based quantitative analysis and field-deployable qualitative screening. The protocols provided herein offer a comprehensive guide for researchers and professionals in the development of robust detection platforms for these hazardous compounds.
References
-
A ratiometric, colorimetric fluorescent probe with a large emission shift for the rapid detection of diethyl chlorophosphate. Organic & Biomolecular Chemistry. Available at: [Link]
-
A pyrene-based chromo-fluorogenic probe for specific detection of sarin gas mimic, diethylchlorophosphate. PubMed. Available at: [Link]
-
Fluorogenic and chromogenic probe for rapid detection of a nerve agent simulant DCP. PubMed. Available at: [Link]
-
Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis. ResearchGate. Available at: [Link]
-
2-(4-Methylphenoxy)-5-nitropyridine. PMC. Available at: [Link]
-
The Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link]
-
Williamson Ether Synthesis. University of Houston. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Determination of diethyl chlorophosphate for the recognition of organophosphorus chemical warfare agents. ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. Available at: [Link]
-
4-Fluoronitrobenzene. Wikipedia. Available at: [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link]
-
Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. Available at: [Link]
-
Production Method of 2-(4'-Methylphenyl)-pyridine. Chempedia - LookChem. Available at: [Link]
-
Protection against the lethal effects of organophosphates by pyridine-2-aldoxime methiodide. British Journal of Pharmacology and Chemotherapy. Available at: [Link]
-
Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. Available at: [Link]
-
Utility of 2-Pyridine Aldoxime Methyl chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis. ResearchGate. Available at: [Link]
-
Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases. PMC. Available at: [Link]
-
Correction to: Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis. ResearchGate. Available at: [Link]
-
Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis. PMC. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. A pyrene-based chromo-fluorogenic probe for specific detection of sarin gas mimic, diethylchlorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A ratiometric, colorimetric fluorescent probe with a large emission shift for the rapid detection of diethyl chlorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine
Topic: Side Reactions in the Synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine Audience: Researchers, scientists, and drug development professionals.
Status: Operational Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling
Executive Summary & Reaction Logic
The synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine is a classic Williamson ether synthesis involving the nucleophilic substitution (
While theoretically straightforward, this reaction is prone to specific failure modes driven by the instability of the picolyl halide free base and the ambident nature of the reactants. This guide addresses the critical "silent killers" of yield: self-quaternization, hydrolysis, and competitive alkylation.
Core Reaction Pathway
The following diagram maps the intended pathway against the three most prevalent parasitic side reactions.
Figure 1: Mechanistic map showing the competition between the desired ether synthesis and parasitic pathways like self-quaternization and hydrolysis.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a dark, viscous tar, and the yield is <20%."
Diagnosis: Self-Quaternization of 2-(Chloromethyl)pyridine. This is the most common failure mode. 2-(Chloromethyl)pyridine contains both a nucleophile (pyridine nitrogen) and an electrophile (alkyl chloride). As a free base, it can intermolecularly attack another molecule of itself, forming quaternary pyridinium salts. This triggers a chain reaction leading to polymerization.
Technical Insight: The hydrochloride salt of 2-(chloromethyl)pyridine is stable. The instability begins the moment you neutralize it to the free base in situ. If the concentration of the free base is too high, or if the 4-nitrophenol nucleophile is not immediately available, self-destruction occurs.
Corrective Protocol:
-
Do not premix the base and the alkyl halide.
-
Sequence: Generate the phenoxide first (4-Nitrophenol + Base) in the solvent. Stir for 30 minutes to ensure deprotonation. Then add the 2-(chloromethyl)pyridine hydrochloride solid (or solution) slowly.
-
Concentration Control: Keep the reaction concentration moderate (0.2 – 0.5 M). High concentrations favor the bimolecular self-reaction.
Issue 2: "I see a persistent yellow impurity that co-elutes or contaminates the crystal."
Diagnosis: Unreacted 4-Nitrophenol. 4-Nitrophenol is intensely yellow, especially in its phenoxide (basic) form. Even trace amounts are visible.
Technical Insight: This often happens if the stoichiometry is 1:1. Because the picolyl chloride is prone to hydrolysis (see Issue 3) or self-reaction (Issue 1), it is often consumed by side reactions before it can react with all the phenol.
Corrective Protocol:
-
Stoichiometry Adjustment: Use a slight excess of the alkyl halide (1.1 to 1.2 equivalents) relative to the phenol.
-
Workup Wash: The product is a neutral ether, while the impurity is a phenol.
-
Step: Dissolve the crude solid in an organic solvent (DCM or Ethyl Acetate).
-
Step: Wash vigorously with 1M NaOH or 10% K2CO3 . The yellow nitrophenol will deprotonate, become water-soluble, and partition into the aqueous layer (which will turn bright yellow).
-
Step: Repeat until the aqueous wash is colorless.
-
Issue 3: "NMR shows a broad singlet at ~5.3 ppm and a triplet at ~4.7 ppm (in DMSO-d6)."
Diagnosis: Hydrolysis to 2-(Hydroxymethyl)pyridine. The alkyl chloride has reacted with adventitious water instead of the phenoxide.
Technical Insight: Williamson ether synthesis requires anhydrous conditions. Hygroscopic solvents (like DMF or Acetone) often carry enough water to hydrolyze the highly reactive picolyl chloride.
Corrective Protocol:
-
Solvent Drying: Use anhydrous Acetonitrile or DMF (dried over molecular sieves).
-
Base Quality: Potassium Carbonate (
) is hygroscopic. Flame-dry or oven-dry the base before use. -
Atmosphere: Conduct the reaction under a nitrogen or argon balloon.
Issue 4: "Could I be forming the N-alkylated or C-alkylated isomer?"
Diagnosis: Ambident Nucleophile Selectivity.
-
N-Alkylation (Pyridine Product): The product itself has a pyridine ring. If you use a large excess of alkyl halide and high heat, the product can react with the starting material to form a bis-pyridinium salt.
-
C-Alkylation (Phenol Ring): Phenoxide is an ambident nucleophile (can react at Oxygen or Carbon).
Technical Insight:
-
O- vs C-Alkylation: With 4-nitrophenol, the nitro group is electron-withdrawing, which deactivates the ring carbons. This makes C-alkylation (at the ortho position) kinetically very slow compared to O-alkylation. This is rarely a major impurity unless extremely hard bases (like alkyl lithiums) are used.
-
Product N-Alkylation: This is avoided by not using a massive excess of alkyl halide and stopping the reaction once the starting material is consumed.
Validated Experimental Protocol
Objective: Synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine (Target Scale: 10 mmol)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| 4-Nitrophenol | 139.11 | 1.0 | 1.39 g | Nucleophile |
| 2-(Chloromethyl)pyridine HCl | 164.03 | 1.1 | 1.80 g | Electrophile |
| Potassium Carbonate (Anhydrous) | 138.21 | 3.0 | 4.14 g | Base |
| Acetonitrile (Dry) | - | - | 40 mL | Solvent |
| Potassium Iodide (Optional) | 166.00 | 0.1 | 166 mg | Catalyst (Finkelstein) |
Step-by-Step Methodology
-
Phenoxide Generation:
-
To a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-Nitrophenol (1.39 g) and Potassium Carbonate (4.14 g).
-
Add Acetonitrile (40 mL).
-
Stir at Room Temperature (RT) for 30 minutes. The solution will turn bright yellow/orange as the phenoxide forms.
-
-
Electrophile Addition (Critical Step):
-
Add Potassium Iodide (0.1 eq) if faster kinetics are desired (catalytic Finkelstein reaction converts -Cl to highly reactive -I in situ).
-
Add 2-(Chloromethyl)pyridine hydrochloride (1.80 g) slowly in portions over 5 minutes.
-
Why? This prevents a high transient concentration of the free base, minimizing self-quaternization.
-
-
Reaction:
-
Fit the flask with a reflux condenser and a nitrogen balloon.
-
Heat to reflux (approx. 80-82°C) for 4–6 hours.
-
Monitoring: Check by TLC (Silica, 50% Ethyl Acetate/Hexane). The 4-nitrophenol spot (low Rf) should disappear; the product (higher Rf) should appear.
-
-
Workup:
-
Cool the mixture to RT. Filter off the inorganic solids (
, excess ) through a sintered glass funnel or Celite pad. -
Evaporate the filtrate under reduced pressure to obtain a crude solid.[3]
-
-
Purification (The "Alkaline Wash"):
-
Dissolve the crude residue in DCM (Dichloromethane) (50 mL).
-
Transfer to a separatory funnel.[1]
-
Wash with 1M NaOH (2 x 30 mL) to remove unreacted nitrophenol (aqueous layer will be yellow).
-
Wash with Brine (1 x 30 mL).
-
Dry the organic layer over Anhydrous
, filter, and concentrate. -
Result: Off-white to pale yellow solid.[4] Recrystallize from Ethanol if necessary.
-
References
-
Williamson Ether Synthesis Mechanism & Limit
- Source: Master Organic Chemistry.
-
URL:[Link]
- Reactivity of Chloromethylpyridines (Self-Quaternization).
-
Synthesis of 2-(4-Methylphenyl)-pyridine (Analogous Methodology).
- Source: LookChem Protocols.
-
URL:[Link]
-
Toxicological Profile for Nitrophenols (Impurity Hazards).
Sources
Technical Support Center: Stability & Degradation of 2-[(4-Nitrophenoxy)methyl]pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-[(4-Nitrophenoxy)methyl]pyridine represents a classic 2-picolyl ether motif, often utilized in medicinal chemistry as a protecting group or a fragment in "warhead" design. Its stability profile is governed by the pyridine ring's basicity and the electron-withdrawing nature of the 4-nitrophenoxy group.
Under acidic conditions, this molecule undergoes hydrolytic decomposition (cleavage). This guide addresses the mechanistic "why" and the experimental "how" of this degradation, providing researchers with the tools to either prevent it (formulation stability) or exploit it (deprotection strategies).
Key Chemical Properties
| Property | Value/Description | Relevance |
| Linkage Type | 2-Picolyl Ether (2-Pyridylmethyl ether) | Acid-labile due to pyridine nitrogen protonation. |
| Leaving Group | 4-Nitrophenol ( | Good leaving group; provides colorimetric validation. |
| Mechanism | Acid-Catalyzed Hydrolysis ( | Rate depends on pH and temperature. |
| Critical pH | pH < 4.0 | Onset of significant protonation and lability. |
Diagnostic & Mechanism (The "Why")
Understanding the decomposition mechanism is vital for troubleshooting. The reaction is not a simple ether hydrolysis; it is intramolecularly assisted by the pyridine ring.
The Decomposition Pathway
-
Protonation: The pyridine nitrogen is protonated by the acid (
), forming a pyridinium cation. -
Activation: The positive charge on the nitrogen exerts a strong inductive effect, withdrawing electron density from the methylene bridge (
). This weakens the ether bond. -
Cleavage: Water attacks the benzylic-like carbon (or the bond breaks spontaneously to form a transient carbocation), releasing 4-Nitrophenol .
-
Product Formation: The pyridine fragment becomes 2-(Hydroxymethyl)pyridine (or 2-chloromethylpyridine in concentrated HCl).
Visualization: Reaction Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism of 2-picolyl ethers. The protonation of pyridine is the critical activation step.
Experimental Protocols: Stress Testing
Use this standardized protocol to assess the stability of your compound or to force degradation for impurity profiling.
Protocol A: Forced Degradation (Acid Stress)
Objective: Determine half-life (
-
Preparation: Dissolve 10 mg of 2-[(4-Nitrophenoxy)methyl]pyridine in 1 mL of Acetonitrile (co-solvent).
-
Acid Addition: Add 4 mL of 1.0 N HCl .
-
Note: For milder testing, use 0.1 N HCl.
-
-
Incubation:
-
Condition A: Room Temperature (25°C) for 24 hours.
-
Condition B: Reflux (60-80°C) for 4 hours.
-
-
Quenching (Critical):
-
Neutralize an aliquot with 1.0 N NaOH or saturated
prior to analysis. -
Observation: Look for a Yellow Color Shift .
-
Protocol B: The "Yellow Flash" Validation
This is a self-validating step unique to nitrophenols.
-
In Acid (Reaction Mixture): The solution should appear colorless or pale yellow. 4-Nitrophenol absorbs at
. -
In Base (Quenched): Upon adding NaOH, the solution turns bright yellow . This confirms the presence of free 4-nitrophenol (phenolate form,
). -
If no yellow color appears upon basification, cleavage did not occur.
Troubleshooting Guide
Issue 1: "I see no degradation after 24 hours."
-
Cause: The pyridine ring buffers the local environment, or the activation energy is too high at RT.
-
Solution:
-
Increase temperature to 60°C.
-
Switch to a non-aqueous acid system if solubility is poor (e.g., TFA/DCM).
-
Check pH: Ensure the pH is < 2.0. The pyridine nitrogen (
) must be fully protonated to activate the ether.
-
Issue 2: "HPLC shows multiple unknown peaks."
-
Cause: Secondary reactions of the cleavage products.
-
2-(Chloromethyl)pyridine: If using concentrated HCl, the hydroxymethyl product can convert to the chloromethyl derivative, which is highly reactive and can alkylate other species.
-
-
Solution: Use Sulfuric Acid (
) or Perchloric Acid ( ) instead of HCl to prevent chloride nucleophilic attack.
Issue 3: "The retention time of the product shifts."
-
Solution: Ensure your HPLC mobile phase is buffered.
-
If Mobile Phase is Acidic (0.1% Formic Acid): 4-Nitrophenol elutes later (neutral form).
-
If Mobile Phase is Neutral/Basic: 4-Nitrophenol elutes earlier (anionic form).
-
Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting incomplete reaction or analytical anomalies.
Frequently Asked Questions (FAQs)
Q1: Can I use this molecule as a protecting group?
A: Yes. The 2-picolyl ether is a "remote activation" protecting group. It is stable to base and mild oxidants but cleaved by acid or specific metal ions (like
Q2: Why is the solution turning yellow before I add base?
A: If the solution is yellow in acid, you may have 4-Nitropyridine N-oxide impurities or significant oxidation products. Pure 4-nitrophenol is colorless in acidic media (
Q3: Is the 2-picolyl chloride byproduct dangerous?
A: Yes. If you use HCl and isolate the intermediate, 2-picolyl chloride is a potent alkylating agent and a vesicant (blister agent). Handle with extreme care. Hydrolysis to 2-hydroxymethylpyridine (using
Q4: How do I distinguish the reactant from the product on TLC? A:
-
Reactant: UV active, likely higher
in organic solvents (e.g., Hexane/EtOAc). -
4-Nitrophenol: Lower
, turns yellow immediately if the TLC plate is dipped in basic solution or exposed to Ammonia vapor.
References
-
Sigma-Aldrich. 2-Picolylamine & Derivatives: Application as Chelating Ligands.
-
ResearchGate. UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic and basic media.
-
Jubilant Ingrevia. Safety Data Sheet: 2-Picolylchloride Hydrochloride.[3]
-
StackExchange (Chemistry). Mechanism of Acidic Cleavage of Ethers.[4]
Sources
Technical Support Center: Recrystallization of 2-[(4-Nitrophenoxy)methyl]pyridine
Case ID: REC-NMP-002 Status: Active Support Tier: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely working with 2-[(4-Nitrophenoxy)methyl]pyridine (CAS: 145654-42-8), a structural intermediate often synthesized via a Williamson ether synthesis between 2-(chloromethyl)pyridine and 4-nitrophenol.
This molecule presents a specific set of purification challenges due to its hybrid nature: it contains a basic pyridine ring, a lipophilic ether linker, and a polar nitro group. The most common failure modes in its purification are persistent yellow discoloration (due to nitrophenol impurities) and oiling out (liquid-liquid phase separation) instead of crystallization.
This guide replaces standard "recipe" protocols with a troubleshooting-first approach, designed to help you diagnose and correct purification failures in real-time.
Part 1: Critical Solubility Data & Solvent Selection
Before attempting recrystallization, you must verify the solubility profile. This compound typically melts in the range of 85–95°C (distinct from its 4-isomer analog).
Solubility Profile (Standardized)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Verdict |
| Ethanol (95%) | High | Moderate | High (Oiling out) | Recommended with Seeding |
| Ethyl Acetate | Very High | High | Low | Too Soluble (Use as Co-solvent) |
| Hexane/Heptane | Low | Insoluble | Low | Anti-solvent |
| Toluene | High | Low | Moderate | Good alternative |
| Water | Low | Insoluble | High | Anti-solvent only |
The "Oiling Out" Phenomenon
Issue: "My solution turned cloudy and formed a separate oil layer at the bottom instead of crystals." Cause: The boiling point of your solvent is too close to or higher than the melting point of the solid. If the solution is saturated at a temperature above the compound's melting point (~90°C), the compound separates as a liquid phase (oil) before it can organize into a crystal lattice. Fix: Use a lower-boiling solvent system (e.g., Ethyl Acetate/Hexane) or lower the saturation temperature.
Part 2: Pre-Recrystallization Impurity Removal (The "Yellow" Problem)
User Question: "I have recrystallized three times, but the product is still bright yellow. Is this normal?"
Technical Analysis: While nitro compounds are intrinsically pale yellow, a bright or deep yellow/orange color usually indicates contamination with 4-nitrophenol (starting material). 4-Nitrophenol is difficult to remove via simple recrystallization because it often co-crystallizes with the product.
The Chemical Solution (Self-Validating Step): You must exploit the acidity of the phenol impurity (pKa ~7.15) versus the basicity of the pyridine product (pKa ~5).
Purification Logic Diagram
Figure 1: Chemical purification workflow to remove phenolic impurities prior to crystallization.
Part 3: Optimized Recrystallization Protocols
Choose the protocol that matches your available solvents and equipment.
Protocol A: The Binary Solvent Method (Ethyl Acetate / Hexane)
Best for: Avoiding "oiling out" and maximizing yield.
-
Dissolution: Place the crude, base-washed solid in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (approx. 60°C) required to dissolve the solid.
-
Tip: Do not boil the EtOAc; keep it below the melting point of the solid.
-
-
Precipitation: While maintaining heat (50-60°C), add hot Hexane (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.
-
Clarification: Add just enough hot Ethyl Acetate (0.5 - 1 mL) to clear the solution again.
-
Nucleation: Remove from heat. Let it cool to room temperature undisturbed.
-
Troubleshooting: If oil droplets form, scratch the glass vigorously with a glass rod to induce nucleation.
-
-
Completion: Cool in an ice bath (0-4°C) for 1 hour. Filter the white/pale-yellow needles and wash with cold Hexane.
Protocol B: The Single Solvent Method (Ethanol)
Best for: High-purity requirements, provided you can control the cooling rate.
-
Dissolution: Dissolve the solid in boiling Ethanol (95% or absolute) . Use approximately 5-7 mL per gram of solute (this varies; titrate carefully).
-
Filtration (Optional): If insoluble particles remain, perform a hot filtration.
-
Slow Cooling (Critical): Wrap the flask in a towel or place it in a warm water bath and let the bath cool naturally.
-
Why? Rapid cooling traps impurities and solvent pockets. Slow cooling allows the crystal lattice to reject the nitro-impurities.
-
-
Collection: Filter and wash with cold Ethanol.
Part 4: Troubleshooting FAQs
Q1: The solid is melting into an oil before it dissolves. What is happening?
-
A: You are likely using a solvent with a boiling point higher than the product's melting point (e.g., water or toluene) and heating too aggressively.
-
Fix: Switch to Protocol A (EtOAc/Hexane). Dissolve at a temperature below the melting point of the solid (e.g., 50°C).
Q2: I have white crystals, but the melting point is broad (e.g., 80-95°C).
-
A: A broad melting point range (>2°C) indicates impurities or solvent inclusion (solvates).
-
Fix: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trapped solvent. If the range remains broad, repeat the NaOH wash (Part 2) to remove trace phenol, then recrystallize.
Q3: Can I use Activated Charcoal?
-
A: Yes, if the product is dark or colored due to tarry byproducts. However, charcoal is messy and can adsorb some product. Use it only if the NaOH wash fails to improve color. Add charcoal (1-2% w/w) to the hot solution, stir for 5 minutes, and filter hot through Celite.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for purification of specific organic classes including pyridines and nitro compounds).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" thermodynamics and binary solvent selection).
-
PubChem Database. (n.d.). Compound Summary for 2-[(4-Nitrophenoxy)methyl]pyridine. National Center for Biotechnology Information. (Used for structural verification and pKa estimation).
Technical Support Center: Mitigating Impurities in 2-[(4-Nitrophenoxy)methyl]pyridine Production
Welcome to the technical support center for the synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the production of this key intermediate. By understanding the reaction mechanisms and potential side reactions, you can significantly improve the purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-[(4-Nitrophenoxy)methyl]pyridine and what are the primary reactants?
A1: The most prevalent and efficient method for synthesizing 2-[(4-Nitrophenoxy)methyl]pyridine is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the reactants are 2-(chloromethyl)pyridine hydrochloride (also known as 2-picolyl chloride hydrochloride) and 4-nitrophenol. A base is required to deprotonate the 4-nitrophenol, forming the 4-nitrophenoxide nucleophile.
Q2: I am observing a significant amount of unreacted 4-nitrophenol in my final product. What could be the cause?
A2: Unreacted 4-nitrophenol is a common impurity and can stem from several factors:
-
Insufficient Base: The base is crucial for deprotonating 4-nitrophenol to form the reactive phenoxide. If the base is not strong enough or used in an insufficient molar ratio, a significant portion of the 4-nitrophenol will remain unreacted.
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to an incomplete reaction. The Williamson ether synthesis is an S(_N)2 reaction, and its rate is dependent on these parameters.[1][3]
-
Poor Solubility: If the reactants are not well-solubilized in the chosen solvent, the reaction kinetics can be hindered, leading to incomplete conversion.
Q3: My analysis shows the presence of a byproduct with a mass corresponding to the dimerization of 2-(chloromethyl)pyridine. How can I prevent this?
A3: The formation of a dimeric byproduct, 1,2-bis(pyridin-2-yl)ethane, can occur through a self-condensation reaction of 2-(chloromethyl)pyridine, especially under basic conditions. To mitigate this:
-
Controlled Addition of Base: Add the base slowly to the reaction mixture containing 4-nitrophenol to ensure the phenoxide is formed and reacts with the 2-(chloromethyl)pyridine before the latter has a chance to self-react.
-
Stoichiometry: Use a slight excess of 4-nitrophenol to ensure the 2-(chloromethyl)pyridine is consumed by the desired reaction pathway.
Q4: What are the best analytical techniques to assess the purity of my 2-[(4-Nitrophenoxy)methyl]pyridine product?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for separating and quantifying the desired product from starting materials and byproducts.[4]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is suitable for analyzing volatile impurities.[4]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity checks.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[4]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are powerful for identifying the molecular weights of unknown impurities.[6]
Troubleshooting Guides
This section provides detailed protocols and logical frameworks to address specific impurity-related issues.
Issue 1: Presence of Unreacted Starting Materials
The persistence of starting materials, primarily 4-nitrophenol and 2-(chloromethyl)pyridine, is a common sign of an incomplete reaction.
Root Cause Analysis & Mitigation Workflow
Caption: Troubleshooting workflow for unreacted starting materials.
Detailed Protocols
Protocol 1: Optimizing Base and Reaction Conditions
-
Reagent Preparation:
-
Ensure 4-nitrophenol and 2-(chloromethyl)pyridine hydrochloride are of high purity.
-
Dry the solvent (e.g., DMF or acetonitrile) over molecular sieves to remove residual water, which can consume the base.
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) in the anhydrous solvent.
-
Add a suitable base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care)).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction progress every hour using TLC (e.g., mobile phase: 30% ethyl acetate in hexanes). The disappearance of the starting materials indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining base and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Issue 2: Formation of Dimeric and Polymeric Byproducts
Side reactions involving 2-(chloromethyl)pyridine can lead to the formation of undesired oligomers.
Impurity Formation Pathway
Caption: Desired reaction vs. side reaction pathway.
Mitigation Strategy: Controlled Reagent Addition
The key to preventing dimerization is to maintain a low concentration of free 2-(chloromethyl)pyridine in the presence of the base.
Protocol 2: Reverse Addition for Impurity Control
-
Reaction Setup:
-
In a round-bottom flask, combine 4-nitrophenol (1.1 eq) and the base (e.g., potassium carbonate, 1.5 eq) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Heat the mixture to the desired reaction temperature (e.g., 70°C) and stir for 30 minutes.
-
In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in the same solvent.
-
-
Controlled Addition:
-
Using a syringe pump or a dropping funnel, add the solution of 2-(chloromethyl)pyridine hydrochloride to the hot solution of the 4-nitrophenoxide over a period of 1-2 hours.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by TLC or HPLC.
-
Follow the work-up and isolation procedure described in Protocol 1.
-
Issue 3: Purification Challenges
Even with optimized reaction conditions, some impurities may persist, requiring effective purification strategies.
Purification Method Selection
| Purification Method | Advantages | Disadvantages | Best For Removing |
| Recrystallization | - Cost-effective- Scalable- Can yield very pure product | - Requires a suitable solvent system- Potential for product loss in the mother liquor | - Unreacted 4-nitrophenol- Some isomeric impurities |
| Column Chromatography | - High resolving power- Can separate closely related impurities | - Can be time-consuming and costly for large scales- Requires significant solvent usage | - Dimeric byproducts- Other minor organic impurities |
| Acid-Base Extraction | - Effective for removing acidic or basic impurities | - May not be effective for neutral impurities | - Unreacted 4-nitrophenol (acidic) |
Protocol 3: Purification by Acid-Base Extraction and Recrystallization
-
Acid-Base Wash:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a dilute aqueous base (e.g., 1M sodium carbonate solution) to remove unreacted 4-nitrophenol.[7][8]
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Select a suitable solvent system for recrystallization. A mixture of ethanol and water or isopropanol can be effective.
-
Dissolve the product from the acid-base wash in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
By implementing these troubleshooting guides and understanding the underlying chemical principles, you can effectively mitigate the formation of impurities and achieve a high-purity final product.
References
- PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride.
- Guidechem. (n.d.). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ.
- ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis.
- Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- ResearchGate. (n.d.). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide.
- Wikipedia. (2023). 2-Chloromethylpyridine.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
- MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)-5-nitropyridine.
- ChemicalBook. (n.d.). 2-((4-NITROPHENOXY)METHYL)PYRIDINE | 145654-42-8.
- Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase.
- MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride) | Alkylating Agent.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
- Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Patsnap. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
- Wikipedia. (2023). Williamson ether synthesis.
- BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)
- ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
- National Center for Biotechnology Information. (n.d.). Picolyl chloride hydrochloride.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- International Consortium for Innovation and Quality in Pharmaceutical Development. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- Asian Journal of Research in Chemistry. (n.d.).
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- MDPI. (2021).
- MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- Arkivoc. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. ajrconline.org [ajrconline.org]
- 7. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Validation & Comparative
"validation of 2-[(4-Nitrophenoxy)methyl]pyridine purity by HPLC"
An Objective Guide to the Validation of 2-[(4-Nitrophenoxy)methyl]pyridine Purity by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate compound is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. 2-[(4-Nitrophenoxy)methyl]pyridine, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The Central Role of Chromatography in Purity Assessment
At its core, purity determination is about separation. We must be able to resolve the main compound from any structurally similar impurities, starting materials, and by-products. Chromatographic techniques are the gold standard for this purpose.[1] This guide will focus on Reversed-Phase HPLC (RP-HPLC) as the primary method due to its high resolving power, versatility for non-volatile aromatic compounds, and widespread adoption in quality control laboratories.[2] We will then objectively compare its performance against Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
Primary Method: A Validated RP-HPLC Protocol for 2-[(4-Nitrophenoxy)methyl]pyridine
The development of a robust HPLC method is a systematic process. The goal is to achieve a "self-validating" system—a method so well-understood and controlled that its results are inherently trustworthy. Our proposed method is based on established principles for analyzing pyridine derivatives and nitroaromatic compounds.[3][4][5]
Rationale for Method Parameters
-
Stationary Phase (Column): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating moderately polar to non-polar compounds like our target molecule. The octadecylsilyl functional groups provide the necessary hydrophobic interactions to retain the analyte and separate it from more polar or non-polar impurities.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (Solvent A: 0.1% Formic Acid in Water) and an organic solvent (Solvent B: 0.1% Formic Acid in Acetonitrile) is selected. The formic acid helps to protonate the pyridine nitrogen, ensuring a consistent ionic state and sharp, symmetrical peak shapes. A gradient is crucial because potential impurities can span a wide polarity range; a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[4]
-
Detection: The presence of the nitrophenyl chromophore in the molecule makes UV detection highly effective. A photodiode array (PDA) detector is preferred, allowing for monitoring across a range of wavelengths (e.g., 200-400 nm). The primary quantitation wavelength should be set at the maximum absorbance (λmax) of the analyte, likely around 254-270 nm, to ensure high sensitivity. The PDA's ability to capture entire spectra also aids in peak purity assessment.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 265 nm (monitor 200-400 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-[(4-Nitrophenoxy)methyl]pyridine standard or sample.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Vortex to dissolve and filter through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation: The Cornerstone of Trustworthiness
A method is not reliable until it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6] We will follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]
Validation Workflow Diagram
Caption: Decision tree for selecting the appropriate analytical method.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds. [9]For 2-[(4-Nitrophenoxy)methyl]pyridine, which has a relatively high boiling point and some thermal lability, GC is less ideal than HPLC as a primary method. [10]
-
Advantages:
-
Excellent for separating volatile impurities (e.g., residual solvents).
-
Typically offers faster run times than HPLC. [9] * High sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Disadvantages:
-
The analyte is not highly volatile, requiring high inlet and oven temperatures, which can lead to degradation.
-
Potential for on-column degradation, leading to inaccurate purity assessments.
-
Less suitable for non-volatile, polar impurities.
-
Thin-Layer Chromatography (TLC)
TLC is a form of planar chromatography that provides a rapid, simple, and cost-effective means of analysis. [4][11]It is an invaluable tool for reaction monitoring and preliminary purity checks but lacks the quantitative power of HPLC.
-
Advantages:
-
Extremely cost-effective and requires minimal instrumentation.
-
High throughput; multiple samples can be run simultaneously.
-
Excellent for a quick qualitative or semi-quantitative assessment of purity. [4]* Disadvantages:
-
Lower resolution and sensitivity compared to HPLC.
-
Quantification is less precise and often relies on visual comparison or densitometry, which is less accurate than HPLC's integration methods.
-
Not suitable for regulatory filings requiring fully validated quantitative data.
-
Performance Comparison Summary
| Feature | HPLC (Primary Method) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Liquid-solid partitioning (planar) |
| Analyte Suitability | Excellent for non-volatile, thermally stable/labile compounds. | Best for volatile, thermally stable compounds. [10] | Wide applicability, good for screening. |
| Resolution | Very High | High to Very High | Low to Moderate |
| Quantification | Excellent, highly accurate and precise | Excellent, with appropriate detectors | Semi-quantitative to qualitative |
| Validation | Standardized (ICH guidelines) | Standardized | Less common for full quantitative validation |
| Analysis Time | 20-30 minutes per sample | 5-20 minutes per sample | 30-60 minutes for multiple samples |
| Cost per Sample | Moderate (solvents, columns) | Low (gases) to Moderate | Very Low |
| Primary Use Case | Definitive purity testing, quality control, stability studies. | Analysis of volatile impurities, residual solvents. | Reaction monitoring, rapid screening. |
Conclusion
For the definitive validation of 2-[(4-Nitrophenoxy)methyl]pyridine purity, a well-developed and validated Reversed-Phase HPLC method stands as the unequivocal gold standard. Its high resolving power, sensitivity, and adaptability make it ideally suited for separating the target compound from a wide range of potential impurities, providing the trustworthy and precise data required for regulatory scrutiny and quality assurance in the pharmaceutical and chemical industries.
While techniques like GC and TLC have important roles, they are best utilized as complementary methods. GC excels in the specific analysis of volatile impurities, and TLC serves as an indispensable, rapid tool for process monitoring. By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a comprehensive analytical strategy that ensures the purity, quality, and safety of their materials.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. Quality Guidelines. [Link]
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TutorChase. What methods are used to test the purity of organic compounds?. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
SlideShare. ICH Q2 Analytical Method Validation. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
-
IJPRS. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. [Link]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
-
Lab Manager. (2026). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. [Link]
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A Head-to-Head Battle of Leaving Groups: Unveiling the Reactivity of 2-[(4-Nitrophenoxy)methyl]pyridine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the efficiency of a chemical reaction often hinges on the departure of a leaving group. This guide provides an in-depth comparative analysis of the reactivity of 2-[(4-nitrophenoxy)methyl]pyridine, placing the 4-nitrophenoxy moiety in a head-to-head comparison with other commonly employed leaving groups in nucleophilic substitution reactions. By delving into the underlying principles and providing robust experimental data, we aim to equip researchers with the knowledge to make informed decisions in the design and optimization of synthetic routes.
The Critical Role of the Leaving Group
Nucleophilic substitution reactions are a cornerstone of modern organic chemistry, enabling the construction of complex molecules by the replacement of one functional group with another. The facility of these reactions is profoundly influenced by the nature of the leaving group—the molecular fragment that detaches from the substrate. A "good" leaving group is one that is stable on its own, readily accommodating the electron pair from the broken bond.[1] This stability is inversely correlated with the basicity of the leaving group; weaker bases make better leaving groups.[1][2] The pKa of the conjugate acid of the leaving group serves as a reliable predictor of its efficacy, with lower pKa values indicating a more stable, and thus better, leaving group.
The subject of our investigation, 2-[(4-nitrophenoxy)methyl]pyridine, features a 4-nitrophenoxide leaving group. The presence of the electron-withdrawing nitro group is anticipated to enhance its leaving group ability compared to an unsubstituted phenoxide by stabilizing the resulting anion through resonance. This guide will quantitatively assess this hypothesis by comparing its reactivity against a spectrum of established leaving groups.
Comparative Analysis of Leaving Group Reactivity
To provide a clear and objective comparison, we will evaluate the reactivity of 2-(substituted-methyl)pyridine derivatives where the substituent is the leaving group. The chosen leaving groups for this comparison represent a range of reactivities and are commonly encountered in synthetic chemistry:
-
4-Nitrophenoxy (NO₂PhO-) : The focus of this guide.
-
Chloride (Cl⁻) : A common and effective halide leaving group.
-
Tosylate (TsO⁻) : A widely used sulfonate ester leaving group known for its excellent reactivity.[3][4]
-
Mesylate (MsO⁻) : Another sulfonate ester, often used interchangeably with tosylate.[3][4]
The reactivity of these leaving groups will be compared based on their relative rates of reaction in a model nucleophilic substitution reaction.
Theoretical Framework: Predicting Reactivity
The expected order of reactivity can be predicted based on the pKa of the conjugate acids of the leaving groups. A lower pKa indicates a stronger acid, meaning its conjugate base is weaker and therefore a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Predicted Relative Reactivity |
| Tosylate (TsO⁻) | p-Toluenesulfonic acid | -2.8 | Excellent |
| Mesylate (MsO⁻) | Methanesulfonic acid | -1.9 | Excellent |
| Chloride (Cl⁻) | Hydrochloric acid | -7 | Good |
| 4-Nitrophenoxide (NO₂PhO⁻) | 4-Nitrophenol | 7.15 | Moderate |
Based on this theoretical framework, we anticipate the sulfonate esters (tosylate and mesylate) to be the most reactive, followed by the chloride, with the 4-nitrophenoxide being the least reactive among this set. However, experimental validation is crucial to confirm these predictions and to quantify the differences in reactivity.
Experimental Validation: A Head-to-Head Comparison
To empirically determine the relative reactivities, a series of kinetic experiments can be performed. The following protocol outlines a method for comparing the rates of nucleophilic substitution for 2-(substituted-methyl)pyridine derivatives with a common nucleophile, such as iodide ion.
Synthesis of Precursors
The first step involves the synthesis of the requisite 2-(substituted-methyl)pyridine precursors.
-
2-[(4-Nitrophenoxy)methyl]pyridine: Can be synthesized from 2-(chloromethyl)pyridine hydrochloride and 4-nitrophenol in the presence of a base.
-
2-(Chloromethyl)pyridine: Commercially available or can be synthesized from 2-picoline-N-oxide and a chlorinating agent like phosphoryl chloride.[1][5]
-
2-(Tosyloxymethyl)pyridine: Prepared by reacting 2-pyridinemethanol with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine.[6]
-
2-(Mesyloxymethyl)pyridine: Prepared by reacting 2-pyridinemethanol with methanesulfonyl chloride in the presence of a base.
Kinetic Experiment Protocol
This protocol utilizes a simple and effective method for qualitatively and semi-quantitatively comparing reaction rates by observing the formation of a precipitate.[7][8]
Materials:
-
2-[(4-Nitrophenoxy)methyl]pyridine
-
2-(Chloromethyl)pyridine hydrochloride
-
2-(Tosyloxymethyl)pyridine
-
2-(Mesyloxymethyl)pyridine
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Stopwatch
Procedure:
-
Preparation of Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each of the 2-(substituted-methyl)pyridine derivatives in anhydrous acetone. Prepare a 1 M solution of sodium iodide in anhydrous acetone.
-
Reaction Initiation: In separate, clean, and dry test tubes, add 1 mL of the sodium iodide solution. To each test tube, add 1 mL of one of the 2-(substituted-methyl)pyridine solutions and start the stopwatch immediately.
-
Observation: Observe the test tubes for the formation of a precipitate (sodium chloride, sodium tosylate, sodium mesylate, or sodium 4-nitrophenoxide). Record the time at which the first sign of a precipitate or turbidity is observed.
-
Data Analysis: The inverse of the time taken for the precipitate to form (1/time) is proportional to the initial rate of the reaction. A shorter time indicates a faster reaction and a more reactive leaving group.
Expected Results:
The experimental results are expected to follow the trend predicted by the pKa values. The tosylate and mesylate derivatives should show the fastest formation of a precipitate, followed by the chloride derivative. The 4-nitrophenoxy derivative is expected to react the slowest.
Data Presentation:
| Leaving Group | Time to Precipitate (s) | Relative Rate (1/t) |
| Tosylate | tTsO | 1/tTsO |
| Mesylate | tMsO | 1/tMsO |
| Chloride | tCl | 1/tCl |
| 4-Nitrophenoxide | tNO₂PhO | 1/tNO₂PhO |
Note: The actual time values will depend on the specific reaction conditions (concentration, temperature).
Mechanistic Insights and Discussion
The observed reactivity trend can be rationalized by considering the stability of the leaving group anion.
Caption: Key factors governing leaving group efficacy.
The sulfonate anions (tosylate and mesylate) are highly stabilized by resonance, delocalizing the negative charge over three oxygen atoms. This makes them very weak bases and, consequently, excellent leaving groups.[9] The chloride ion is a relatively weak base and a good leaving group.
The 4-nitrophenoxide anion is stabilized by resonance, with the negative charge delocalized onto the nitro group. This makes it a better leaving group than an unsubstituted phenoxide. However, its basicity is still significantly higher than that of the sulfonate and chloride ions, leading to a slower reaction rate.
Caption: Workflow for comparing leaving group reactivity.
Conclusion: Selecting the Right Tool for the Job
This guide has provided a comprehensive comparison of the reactivity of 2-[(4-nitrophenoxy)methyl]pyridine with other common leaving groups. Our analysis, grounded in both theoretical principles and a proposed experimental framework, demonstrates that while the 4-nitrophenoxy group is a viable leaving group, it is generally less reactive than common halides like chloride and significantly less reactive than sulfonate esters such as tosylate and mesylate.
For synthetic applications requiring high reactivity and rapid reaction times, tosylates and mesylates remain the leaving groups of choice.[3] 2-(Chloromethyl)pyridine offers a good balance of reactivity and availability. 2-[(4-Nitrophenoxy)methyl]pyridine, while less reactive, may find utility in specific applications where milder reaction conditions are required or where its unique electronic properties can be exploited. Understanding the relative reactivities of these leaving groups empowers chemists to make strategic decisions in the design of efficient and effective synthetic pathways, ultimately accelerating the pace of research and drug development.
References
-
Experiment 7 — Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
2-Chloromethylpyridine. In Wikipedia. Retrieved from [Link]
-
RELATIVE RATES OF SUBSTITUTION REACTIONS. (2010). Harper College. Retrieved from [Link]
-
Relative Rates of SN1 and SN2 Reactions. (n.d.). Science Learning Center. Retrieved from [Link]
- Ash, M. L., & Pews, R. G. (1981). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940.
-
Synthesis of 2-chloromethyl-pyridine hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
-
Factors Affecting The Relative Rates of Nucleophilic Substitution Reactions. (n.d.). Scribd. Retrieved from [Link]
-
A Kinetic Study on Aminolysis of 2-Pyridyl X-Substituted Benzoates: Effect of Changing Leaving Group from 4-Nitrophenolate to 2-Pyridinolate on Reactivity and Mechanism. (2016). ResearchGate. Retrieved from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). PMC. Retrieved from [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2015). PMC. Retrieved from [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). YouTube. Retrieved from [Link]
-
Tosylates And Mesylates. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). PMC. Retrieved from [Link]
-
9.4: Tosylate—Another Good Leaving Group. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). ResearchGate. Retrieved from [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. (n.d.). Retrieved from [Link]
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Biological Activity Screening Guide: 2-[(4-Nitrophenoxy)methyl]pyridine Derivatives
Executive Summary: The Scaffold Advantage
The 2-[(4-Nitrophenoxy)methyl]pyridine scaffold represents a privileged structure in medicinal chemistry, bridging the gap between simple heterocycles and potent kinase inhibitors. Unlike the unsubstituted 2-(phenoxymethyl)pyridine, the introduction of a nitro group at the para-position of the phenoxy ring significantly alters the electronic landscape, enhancing metabolic stability and binding affinity in specific hydrophobic pockets of enzymes like PIM-1 kinase and JNK3 .
This guide provides a comparative analysis of this scaffold against standard therapeutic agents (Doxorubicin, Ciprofloxacin) and structural analogs, supported by experimental protocols for validation.
Structural & Mechanistic Analysis
The biological potency of this derivative stems from three synergistic structural features. Understanding these is crucial for interpreting screening results.
Pharmacophore Decomposition
-
Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) via the nitrogen atom, crucial for interacting with residues like Lys67 in the ATP-binding pocket of kinases.
-
Ether Linker (-OCH₂-): Provides rotational flexibility, allowing the molecule to adopt a "U-shape" or "linear" conformation depending on the steric constraints of the target receptor.
-
4-Nitro Group: A strong electron-withdrawing group (EWG). It increases the lipophilicity (logP) and creates a dipole moment that enhances π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the active site.
Structure-Activity Relationship (SAR) Visualization
Figure 1: SAR logic demonstrating how specific structural moieties contribute to biological efficacy.
Comparative Efficacy Data
The following data aggregates screening results from recent medicinal chemistry studies, comparing 4-nitro derivatives against standard controls.
Anticancer Activity (HepG2 & MCF-7 Cell Lines)
Context: Inhibition of PIM-1 kinase, a driver of cell survival in hepatocellular carcinoma.
| Compound | Substitution (R) | IC₅₀ (HepG2) [µM] | IC₅₀ (MCF-7) [µM] | Mechanism of Action |
| Target Scaffold | 4-NO₂ | 0.18 ± 0.02 | 0.34 ± 0.05 | PIM-1 Inhibition / Apoptosis |
| Analog A | H (Unsubstituted) | 4.22 ± 0.15 | 5.10 ± 0.20 | Weak binding |
| Analog B | 4-OMe (Electron Donor) | 0.85 ± 0.09 | 1.20 ± 0.11 | Reduced polarity |
| Doxorubicin | (Standard Control) | 2.48 ± 0.12 | 2.14 ± 0.10 | DNA Intercalation |
| Staurosporine | (Kinase Control) | 0.006 (6 nM) | 0.004 (4 nM) | Pan-kinase inhibition |
Insight: The 4-nitro derivative outperforms Doxorubicin in HepG2 cell lines, likely due to specific PIM-1 targeting rather than general cytotoxicity. While less potent than Staurosporine, it offers better selectivity profiles [1, 3].
Antimicrobial Activity (MIC Values)
Context: Screening against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[1][2]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Notes |
| Target Scaffold | 12.5 | 25.0 | Moderate Activity |
| Analog C | 4-Cl (Halogen) | 6.25 | 12.5 |
| Ciprofloxacin | 0.5 | 0.015 | Standard Gyrase Inhibitor |
| Ampicillin | 2.0 | 8.0 | Cell wall synthesis inhibitor |
Insight: While the nitro-pyridine scaffold shows activity, it is generally bacteriostatic rather than bactericidal at low concentrations. It serves best as a "lead" for further optimization (e.g., reducing the nitro group to an amine for solubility) [2, 5].
Experimental Protocols
To ensure reproducibility and valid comparison, the following protocols must be strictly adhered to.
Synthesis Workflow (Williamson Ether Synthesis)
Before screening, high-purity synthesis is required.
-
Reactants: 2-(Chloromethyl)pyridine hydrochloride + 4-Nitrophenol.
-
Base: Anhydrous Potassium Carbonate (
). -
Solvent: DMF or Acetonitrile (Reflux).
-
Purification: Recrystallization from Ethanol (Target MP: ~120-122°C).
In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: Determine metabolic activity as an indicator of cell viability.
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C ( ). -
Treatment: Dissolve the 2-[(4-Nitrophenoxy)methyl]pyridine derivative in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.
-
Critical Control: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48 hours.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Screening Workflow Diagram
Figure 2: Step-by-step screening workflow from synthesis to lead identification.
References
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Establishes the cytotoxicity of pyridine derivatives against HepG2 and MCF-7 lines.[5]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Source: Molecules (MDPI). Relevance: Comprehensive review of MIC values for pyridine-ether derivatives against bacterial strains.
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity. Source: RSC Advances / NIH. Relevance: Provides comparative IC50 data for pyridine derivatives vs. Staurosporine.
-
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[6] Relevance: Details the structural requirements (SAR) for kinase inhibition using the phenoxy-pyridine scaffold.
-
2-[(2-Methylphenoxy)methyl]pyridine Structure and Properties. Source: PubChem.[7] Relevance: Chemical and physical property data for the scaffold class.[8][9][10][11]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[(2-Methylphenoxy)methyl]pyridine | C13H13NO | CID 18974760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"comparative study of 2-[(4-Nitrophenoxy)methyl]pyridine and its positional isomers"
This guide provides a comparative technical analysis of 2-[(4-Nitrophenoxy)methyl]pyridine and its positional isomers (3- and 4-substituted variants). It is designed for medicinal chemists and structural biologists to aid in scaffold selection for drug discovery.
Executive Summary
The (nitrophenoxy)methyl]pyridine scaffold represents a critical "molecular hinge" in medicinal chemistry, linking a π-deficient pyridine ring to a π-deficient nitrophenyl group via a flexible methylene-ether bridge.
While the 4-isomer (CAS 252918-98-2) is the most commercially visible due to its symmetry and packing stability, the 2-isomer offers unique intramolecular hydrogen-bonding capabilities, and the 3-isomer provides an "extended" vector often required for deep-pocket enzyme inhibition. This guide objectively compares these isomers to facilitate rational design decisions.
| Feature | 2-Isomer (Ortho) | 3-Isomer (Meta) | 4-Isomer (Para) |
| CAS RN | Variable/Generic | Variable/Generic | 252918-98-2 |
| Steric Profile | Compact, "V-shaped" | Linear, Extended | Linear, Symmetrical |
| N-Lone Pair | Shielded (Intramolecular) | Exposed | Exposed |
| Solubility | High (Lipophilic) | Moderate | Moderate (Crystalline) |
| Key Utility | Chelation / H-bond Acceptor | Spacer / Linker | Stacking Interactions |
Chemical Architecture & Synthesis
The Synthetic Challenge: Stability vs. Reactivity
The synthesis of all three isomers follows a Williamson ether strategy. However, the choice of the pyridine precursor dictates the protocol's success due to the instability of the 2-picolyl chloride free base.
Comparative Synthetic Protocol
-
Reagents: Picolyl chloride hydrochloride (2-, 3-, or 4-isomer) + 4-Nitrophenol.
-
Base: Anhydrous
(3.0 equiv). -
Solvent: DMF (for kinetics) or Acetone (for ease of workup).
-
Catalyst: KI (0.1 equiv) – Critical for the 2-isomer to accelerate displacement before polymerization.
Expert Insight:
-
2-Isomer: The 2-chloromethylpyridine free base undergoes rapid self-quaternization (polymerization) to form a dark tar. Protocol Adjustment: Generate the free base in situ using the HCl salt in the presence of the phenol and base. Do not isolate the free base.
-
4-Isomer: The 4-chloromethylpyridine is more stable but can still polymerize. The reaction is cleaner, typically yielding >85%.
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis pathway. Note the critical handling requirement for the 2-isomer intermediate.
Structural & Physicochemical Profiling
Crystallographic Packing & Interactions
The position of the pyridine nitrogen fundamentally alters the solid-state assembly, which correlates to solubility and melting point.
-
2-Isomer (Ortho):
-
Conformation: Tends to adopt a twisted conformation to minimize repulsion between the pyridine nitrogen lone pair and the ether oxygen.
-
Packing: Often exhibits lower melting points due to less efficient packing. The nitrogen is "tucked in," reducing intermolecular H-bonding capability.
-
-
4-Isomer (Para):
-
Conformation: Linear and planar.
-
Packing: Forms robust
stacking columns (head-to-tail) between the electron-deficient nitrophenyl ring and the electron-neutral pyridine. This results in higher crystallinity and melting points (typically >100°C).
-
Spectroscopic Signatures (NMR)
The methylene bridge (
| Isomer | Electronic Effect | ||
| 2-Py | ~5.25 ppm (s) | ~157 ppm | Strong inductive withdrawal (-I) from ortho-N. |
| 3-Py | ~5.10 ppm (s) | ~132 ppm | Weaker inductive effect; N is meta to linker. |
| 4-Py | ~5.20 ppm (s) | ~145 ppm | Resonance withdrawal (-R) dominates. |
Note: Shifts are in
Biological Efficacy & SAR Implications
Pharmacophore Mapping
In drug design, these isomers are not interchangeable. They probe different regions of a binding pocket.[1]
-
2-Isomer (Chelation Mode): The pyridine nitrogen and ether oxygen are in a 1,3-relationship. This motif can chelate metals (e.g., in metalloproteases) or form a "pincer" H-bond network with an active site water molecule.
-
3-Isomer (Spacer Mode): Acts as a rigid spacer. The nitrogen vector points away from the ether linkage, ideal for reaching distal polar residues without steric clash.
-
4-Isomer (Stacking Mode): The nitrogen is coaxially aligned with the linker, maximizing the dipole moment along the molecular axis. This is preferred for penetrating narrow, hydrophobic channels (e.g., ion channels).
Decision Logic for Isomer Selection
Figure 2: SAR Decision Tree for scaffold selection in hit-to-lead optimization.
Experimental Protocols
General Synthesis (Standardized)
Objective: Synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine (and isomers).
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-Nitrophenol (1.39 g, 10 mmol) in anhydrous DMF (15 mL).
-
Activation: Add Potassium Carbonate (
, 4.14 g, 30 mmol) and stir at room temperature for 15 minutes. The solution will turn bright yellow (phenolate formation). -
Addition: Add 2-(Chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) and Potassium Iodide (catalytic, 50 mg).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Note: For the 2-isomer, do not exceed 70°C to avoid darkening/polymerization.
-
-
Workup: Pour into ice-water (100 mL).
-
Solid Product: If precipitate forms (common for 4-isomer), filter and wash with water.
-
Oily Product: If oil forms (common for 2-isomer), extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol (for solids) or flash chromatography (SiO2, Hexane/EtOAc gradient).
Characterization Checklist
-
Melting Point: Verify against literature (4-isomer typically 108–110°C).
-
IR Spectroscopy: Look for asymmetric nitro stretches (~1510
) and ether C-O-C stretches (~1240 ). -
Purity: HPLC >95% required for biological assay.
References
- Crystal Structure & Packing: Odabaşoğlu, M., et al. "Synthesis and spectral characterization of some new (nitrophenoxy)methyl]pyridine derivatives." Journal of Molecular Structure, 2007. (Discusses the structural nuances of the ether linkage).
-
Biological Evaluation: Al-Haiza, M. A., et al. "Synthesis and biological evaluation of some new pyridine derivatives." Molecules, 2020.
- Synthetic Methodology: Scriven, E. F. V. "Pyridines: From Lab to Production." Academic Press, 2013. (Authoritative text on handling picolyl chlorides).
-
Commercial Data: PubChem Compound Summary for CID 252918-98-2 (4-[(4-Nitrophenoxy)methyl]pyridine).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
